![molecular formula C21H25N5O4 B2437501 2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-47-5](/img/structure/B2437501.png)
2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that are particularly characteristic of this compound.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Versatile Host for Anions
Imidazole-based compounds, similar to the one , have been studied for their ability to act as versatile hosts for anions. These compounds exhibit extensive hydrogen bonded structures and strong π···π interactions, which are crucial in their ability to interact with various anions. This characteristic is particularly significant in the development of new materials for ion transport and selective ion sensing technologies (Bhaskar Nath & J. Baruah, 2012).
Precursors of Purine Analogs
Research on similar imidazole derivatives has identified them as important precursors for the synthesis of purine analogs. These compounds, through various chemical reactions, can lead to the creation of structures that are foundational in the development of pharmaceuticals targeting a range of biological activities (M. Alves, M. F. Proença, & B. Booth, 1994).
Photochromic Properties
Imidazole derivatives have shown potential in the synthesis of compounds with photochromic properties. These properties are essential for developing materials that change color in response to light, with applications in smart windows, sunglasses, and various optical devices (Jinhe Bai, Xiaopeng Han, Yong-mei Wang, & J. Meng, 2010).
Luminescence Sensing
Certain imidazole-based compounds have been synthesized and explored for their luminescence sensing capabilities, especially for detecting benzaldehyde-based derivatives. These compounds' ability to exhibit selective sensitivity towards specific chemicals makes them promising for applications in environmental monitoring and the development of sensory devices (B. Shi, Yuanhao Zhong, Lili Guo, & Gang Li, 2015).
Antitumor Activity
New hybrids of imidazole-based compounds have been designed and synthesized with the aim of exploring their antitumor activity. These studies are foundational in the ongoing search for more effective and selective anticancer drugs, highlighting the chemical's potential in medical research and drug development (S. M. El-Sayed, M. El-Ashmawy, Said M. Bayoumi, Ghada S. Hassan, & H. El-Subbagh, 2018).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions involving the compound, such as potential applications, areas of interest for further study, and unanswered questions about the compound.
Please note that this is a general guideline and the specifics may vary depending on the exact nature of the compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database.
特性
IUPAC Name |
2-(2-ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-11-10-24-19(27)17-18(23(3)21(24)28)22-20-25(14(2)12-26(17)20)13-15-6-8-16(29-4)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZPVCOFSRUBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

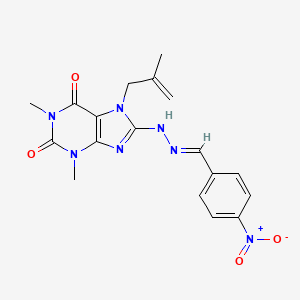
![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)
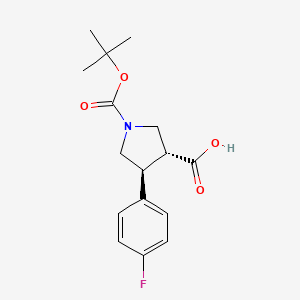
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)
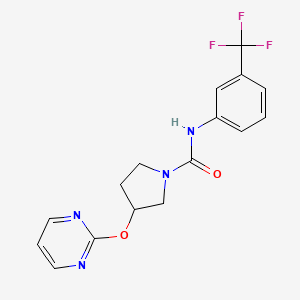
![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)
![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)
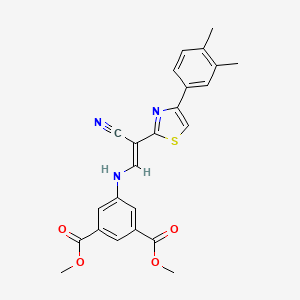
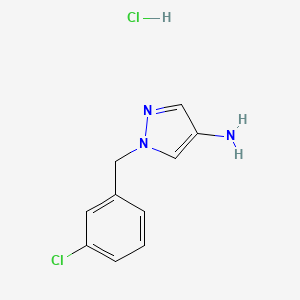
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)
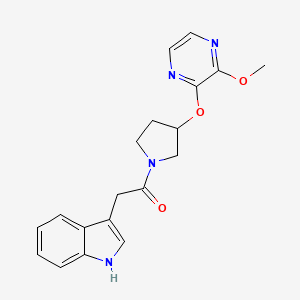
![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)